N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-Hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a hydroxy-methoxy-methylpropyl substituent on the sulfonamide nitrogen. The compound’s hydroxy and methoxy groups likely enhance hydrogen-bonding capacity and modulate lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S/c1-8-10(9(2)14(4)13-8)19(16,17)12-6-11(3,15)7-18-5/h12,15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOCZFPFWHFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole-sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, antimicrobial properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring and a sulfonamide group, which are known for their pharmacological significance.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives. A specific study demonstrated that these compounds exhibited significant inhibition of cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through luminescent cell viability assays, showing promising results against U937 cells without exhibiting cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | U937 |
| Compound B | 7.8 | HeLa |
| Compound C | 3.6 | MCF-7 |
Antimicrobial Activity
Pyrazole derivatives have shown notable antimicrobial properties. In vitro studies indicated that this compound exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were measured to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. One study reported that certain derivatives inhibited pro-inflammatory cytokines such as TNF-α and IL-6 significantly when compared to standard anti-inflammatory drugs like dexamethasone .
The biological activities of pyrazole sulfonamides are attributed to their ability to inhibit various enzymes and pathways involved in cell proliferation and inflammation. For example, some studies suggest that these compounds may act as inhibitors of protein glycation and exhibit antioxidant properties .
Case Studies
- In vitro Study on Cancer Cells : A recent investigation into the antiproliferative effects of pyrazole derivatives showed significant inhibition of cell growth in U937 cells with minimal cytotoxicity observed .
- Antibacterial Activity Assessment : Another study evaluated the efficacy of this compound against a panel of bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
Research Findings and Gaps
- Structural Diversity: Substituents like thiophene (), fluorinated chromenone (), and chlorophenyl () demonstrate the versatility of pyrazole-sulfonamide scaffolds in drug design.
- Limited Data: Biological activity data for the target compound and its analogs are sparse in the provided evidence. Further studies on binding affinity, enzymatic inhibition, and in vivo efficacy are needed.
- SAR Trends : Hydrophilic groups (e.g., hydroxy, methoxy) may improve solubility but reduce membrane permeability, whereas hydrophobic groups (e.g., cyclopropyl, thiophene) could enhance target binding but limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
